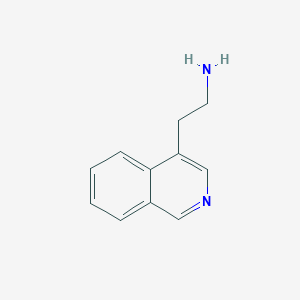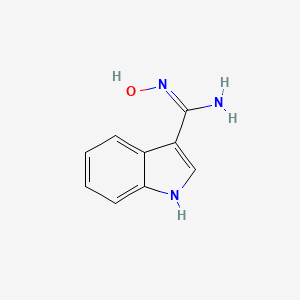![molecular formula C8H7ClN2 B15071339 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolopyridine core. The reaction is often carried out in the presence of a palladium catalyst and a suitable ligand .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolopyridine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups play a crucial role in enhancing its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its biological effects .
Comparación Con Compuestos Similares
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to its analogs, 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine exhibits unique properties due to the position of the chlorine and methyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity. For example, the presence of the chlorine atom at the 6th position and the methyl group at the 1st position can enhance its stability and specificity in biological systems .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
6-chloro-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 |
Clave InChI |
ZDGOJXPQSQUEBP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=CN=C(C=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
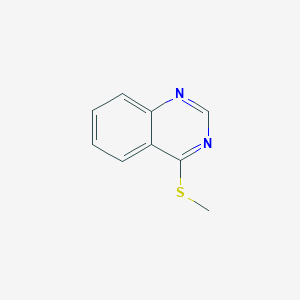
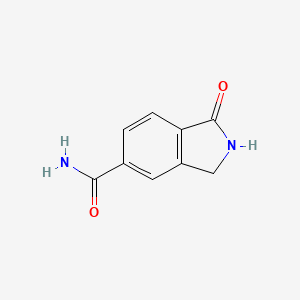

![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)


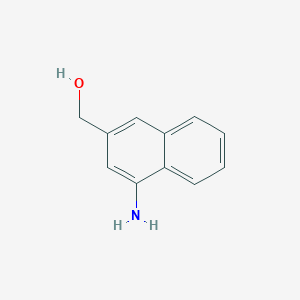
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)

